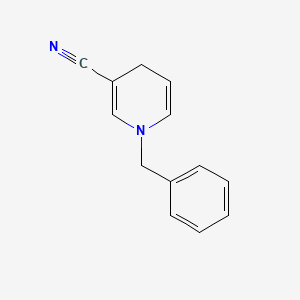

1-Benzyl-1,4-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

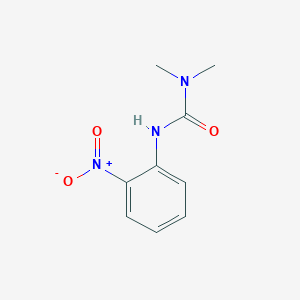

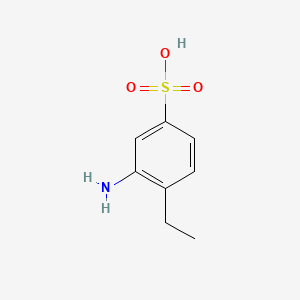

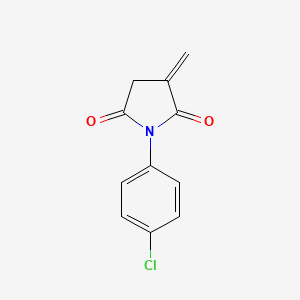

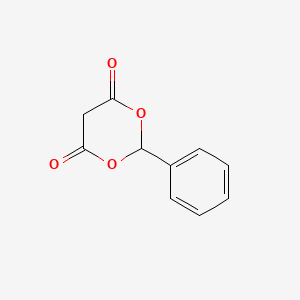

- Structure : It belongs to the class of dihydropyridines, which are six-membered N-heterocyclic compounds. These compounds have diverse applications in pharmaceuticals, including antihypertensive agents and calcium channel blockers .

Synthesis Analysis

1-Benzyl-1,4-dihydropyridine-3-carbonitrile can be synthesized using the Hantzsch reaction . This multicomponent cascade cyclization strategy involves the use of aldehydes as the C4 source to construct the 1,4-dihydropyridine (1,4-DHP) skeleton . The Hantzsch reaction has been a classical and widely employed method for 1,4-DHP synthesis since the 1980s . Other Hantzsch-like methodologies have also been developed, utilizing diverse aldehydes and other carbonyl compounds as C4 sources for 1,4-DHPs . Recent advancements in efficient catalysts and reaction systems have enabled the use of inert substrates (including carbonyl compounds, alkenyl fragments, alcohols, aliphatic amines, glycines, and other C4 sources) as C4 sources for 1,4-DHPs .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile consists of a six-membered ring containing nitrogen and carbon atoms. The benzyl group (C₆H₅CH₂-) is attached to one of the ring carbons, and the cyano group (-CN) is attached to another carbon. The overall structure is essential for understanding its biological activity and reactivity .

Chemical Reactions Analysis

1-Benzyl-1,4-dihydropyridine-3-carbonitrile can participate in various chemical reactions due to its functional groups. These reactions may include nucleophilic additions, cyclizations, and transformations of the benzyl and cyano groups. Further exploration of its reactivity and synthetic applications would be valuable .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Cyclobuta-Pyridines Synthesis : 1-Benzyl-1,4-dihydropyridine-3-carbonitrile is utilized in the synthesis of cyclobuta-[b]pyridines, demonstrating its role in novel cycloelimination reactions (Acheson, Wright, & Tasker, 1972).

- Electrophilic Substitution Reactions : Studies have shown that 1-Benzyl-1,4-dihydropyridine-3-carbonitrile can be reacted with electrophilic reagents to obtain various functionalized derivatives (Kostyuk et al., 2002).

Advanced Materials and Applications

- Nanoparticles Synthesis : Electrogenerated base-promoted synthesis of dihydropyridine derivatives, including those derived from 1-Benzyl-1,4-dihydropyridine-3-carbonitrile, is a method for creating nanoparticles with potential applications in various fields (Goodarzi & Mirza, 2020).

- Corrosion Inhibition : Derivatives of 1-Benzyl-1,4-dihydropyridine-3-carbonitrile have been explored as corrosion inhibitors, demonstrating significant efficacy in protecting materials against corrosion (Ibraheem, 2019).

Biological and Pharmaceutical Research

- Potential Antifibrotic Agents : Some derivatives of 1,4-dihydropyridine-3-carbonitrile, which include 1-Benzyl-1,4-dihydropyridine-3-carbonitrile, have shown promise as antifibrotic agents without harmful side effects (Ismail & Noaman, 2005)6. Anticancer Activities : Research indicates that certain dihydropyridine-3-carbonitrile derivatives, including 1-Benzyl-1,4-dihydropyridine-3-carbonitrile, have been evaluated for their anticancer activities, showing potential in this critical area of medical research (Abdel-fattah & Elsayed, 2009).

Spectroscopic and Structural Analysis

- Crystal Structure Analysis : The crystal and molecular structures of certain 1,4-dihydropyridine derivatives, which can be synthesized using 1-Benzyl-1,4-dihydropyridine-3-carbonitrile, have been extensively studied, providing valuable insights into their chemical behavior and properties (Iwasaki, Watanabe, & Maeda, 1987).

Electrochemical Studies

- Electrochemical Behavior in Aprotic Media : The electrochemical behavior of compounds such as 1-Benzyl-1,4-dihydropyridine-3-carbonitrile in aprotic media has been a subject of study, contributing to a deeper understanding of its electrochemical properties (Trazza, Andruzzi, & Carelli, 1982).

Propriétés

IUPAC Name |

1-benzyl-4H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-6,8,11H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNYVKCAEHASOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292421 | |

| Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4-dihydropyridine-3-carbonitrile | |

CAS RN |

37589-77-8 | |

| Record name | NSC82414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,4-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.